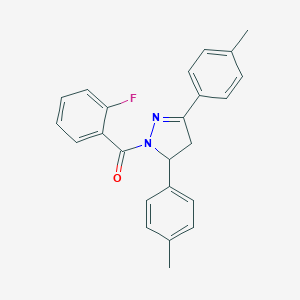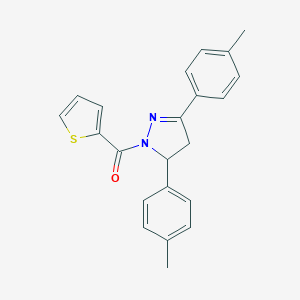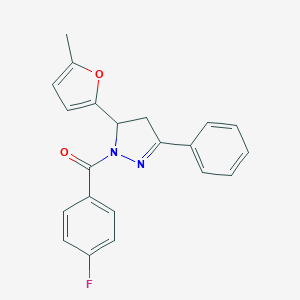![molecular formula C16H14ClN5O2 B292259 (3Z)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292259.png)
(3Z)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
作用機序
The mechanism of action of ((3Z)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. ((3Z)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has also been found to inhibit the activity of protein kinase C (PKC), which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
((3Z)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been found to exhibit various biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the growth and proliferation of cancer cells. ((3Z)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has also been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
((3Z)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has several advantages for lab experiments. This compound is readily available and can be synthesized using various methods. It has also been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using ((3Z)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects at high concentrations.
将来の方向性
There are several future directions for the study of ((3Z)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione. One potential direction is the further exploration of its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more potent and selective analogs of ((3Z)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione. Additionally, the potential toxicity of this compound should be further investigated to ensure its safety for use in clinical settings.
In conclusion, ((3Z)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione is a chemical compound that has shown great potential for therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and to develop more potent and selective analogs for use in clinical settings.
合成法
((3Z)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-chloroaniline with hydrazine hydrate in the presence of a catalyst such as acetic acid. The resulting product is then treated with 2,3-dichloro-1,4-naphthoquinone to yield the desired compound.
科学的研究の応用
((3Z)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C16H14ClN5O2 |
|---|---|
分子量 |
343.77 g/mol |
IUPAC名 |
(3Z)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione |
InChI |
InChI=1S/C16H14ClN5O2/c17-9-4-3-5-10(8-9)19-20-13-14-18-12-7-2-1-6-11(12)16(24)22(14)21-15(13)23/h3-5,8,19H,1-2,6-7H2,(H,21,23)/b20-13- |
InChIキー |
JHQIYLXGJPKKCX-MOSHPQCFSA-N |
異性体SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)/C(=N/NC4=CC(=CC=C4)Cl)/C(=O)N3 |
SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC(=CC=C4)Cl)C(=O)N3 |
正規SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC(=CC=C4)Cl)C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,5-di(2-furyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B292179.png)


![2-{[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292185.png)
![2-{[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292188.png)
![2-{[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292190.png)
![2-{[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292191.png)
![2-{[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292192.png)
![(3Z)-2-amino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292196.png)
![(3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292198.png)
![4-[(2Z)-2-(2-amino-7-oxo-5-phenylpyrazolo[1,5-a]pyrimidin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292199.png)